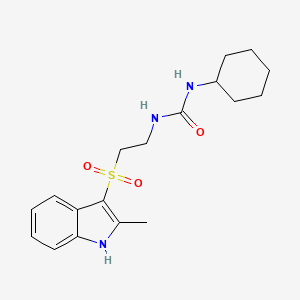

1-ciclohexil-3-(2-((2-metil-1H-indol-3-il)sulfonil)etil)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic organic compound that features a unique combination

Aplicaciones Científicas De Investigación

Reacciones Multicomponente (MCR)

1-ciclohexil-3-(2-((2-metil-1H-indol-3-il)sulfonil)etil)urea sirve como un precursor ideal para la síntesis de moléculas activas. En particular, juega un papel crucial en reacciones multicomponente (MCR) inherentemente sostenibles. Estas reacciones implican la combinación de más de dos materiales de partida a través de enlaces covalentes para producir un solo producto. Las ventajas clave de las MCR incluyen altos rendimientos, facilidad de operación y adhesión a los principios de la química verde. Los investigadores han explorado el uso de este compuesto en MCR desde 2014 hasta 2021, destacando su potencial en el ensamblaje de andamiajes farmacológicamente interesantes .

Estructuras Biológicamente Activas

Los derivados de this compound son precursores químicos esenciales para generar estructuras biológicamente activas. Estas incluyen derivados de carbazol, triazol, pirazol, pirimidina, quinolina e imidazol. Cabe destacar que los grupos funcionales inherentes (como el grupo carbonilo, CO) en los indoles sustituidos en C-3 facilitan las reacciones de acoplamiento C–C y C–N y las reducciones. Como resultado, estos derivados juegan un papel vital en la síntesis de diversos compuestos heterocíclicos con diversos grupos funcionales .

Alcaloides del Indol y Productos Naturales

Los derivados del indol, incluido this compound, son entidades significativas que se encuentran en productos naturales. El núcleo del indol exhibe diversas actividades biológicas, como antioxidante, antibiótica, antiinflamatoria, antimicrobiana, anticancerígena, antihiperglucémica, inhibición de la proteína quinasa y propiedades anti-VIH. Los investigadores continúan explorando el potencial de los derivados del indol en el descubrimiento de fármacos y la química medicinal .

Propiedades Antioxidantes y Antiinflamatorias

El andamiaje del indol, incluido nuestro compuesto de interés, ha demostrado efectos antioxidantes y antiinflamatorios. Estas propiedades lo hacen relevante para posibles intervenciones terapéuticas en enfermedades relacionadas con el estrés oxidativo y afecciones inflamatorias .

Actividad Anticancerígena

Los estudios han investigado el potencial anticancerígeno de los derivados del indol. Si bien los datos específicos sobre this compound son limitados, sus características estructurales sugieren que podría contribuir a nuevos agentes anticancerígenos. Se necesita más investigación para validar su eficacia en este contexto .

Inhibidores de la Proteína Quinasa

Los compuestos a base de indol a menudo sirven como inhibidores de la proteína quinasa. Estos inhibidores juegan un papel crítico en la modulación de las vías de señalización celular y tienen implicaciones para la terapia del cáncer y otras enfermedades. Aunque la evidencia directa de la actividad inhibitoria de quinasa de nuestro compuesto es escasa, su parte de indol lo posiciona como un posible candidato para futuras investigaciones .

En resumen, this compound es prometedor en varios dominios científicos, desde reacciones sostenibles hasta el desarrollo potencial de fármacos. Los investigadores continúan explorando sus aplicaciones multifacéticas, y su papel en estructuras biológicamente activas sigue siendo un área de interés . ¡Si necesitas más detalles o tienes preguntas adicionales, no dudes en preguntar!

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes and diseases, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that can have therapeutic effects . The specific interactions and changes depend on the structure of the indole derivative and the nature of the target .

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , the effects could potentially be diverse, depending on the specific targets and pathways involved.

Análisis Bioquímico

Biochemical Properties

The indole nucleus in 1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Propiedades

IUPAC Name |

1-cyclohexyl-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S/c1-13-17(15-9-5-6-10-16(15)20-13)25(23,24)12-11-19-18(22)21-14-7-3-2-4-8-14/h5-6,9-10,14,20H,2-4,7-8,11-12H2,1H3,(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRSVHCBZNHPCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2515299.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)

![5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2515305.png)

![3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide](/img/structure/B2515307.png)

![1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2515309.png)

![Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2515313.png)

![[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate](/img/structure/B2515315.png)

![1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine](/img/structure/B2515316.png)

![N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2515318.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2515319.png)